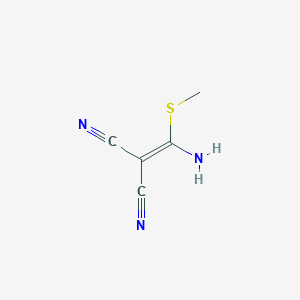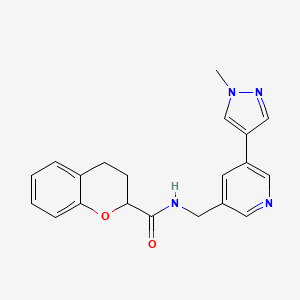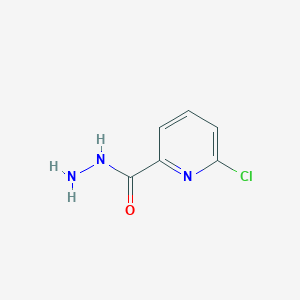
2-(Amino(methylthio)methylene)malononitrile
Vue d'ensemble
Description
“2-(Amino(methylthio)methylene)malononitrile” is a chemical compound with the formula C5H5N3S . It is a derivative of malononitrile, which is a weak cyanocarbon acid and a versatile compound with exceptional reactivity . Malononitrile is used as a building block to synthesize heterocyclic compounds and polymers .
Chemical Reactions Analysis
Malononitrile, a related compound, is known to undergo various types of reactions, such as cycloaddition, cyclocondensation, cascade/domino/tandem reactions along with multi-component reactions . It can act as an ambident nucleophile, that is, as both an N- and C-nucleophile .Applications De Recherche Scientifique
Comprehensive Analysis of 2-(Amino(methylthio)methylene)malononitrile Applications
2-(Amino(methylthio)methylene)malononitrile, also known as malononitrile dimer, is a versatile compound with a wide range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields.
Heterocyclic Motif Synthesis: The malononitrile dimer is extensively used in the synthesis of heterocyclic motifs. Its reactivity allows for the creation of bis-heterocyclic compounds, fused heterocycle derivatives, and bicyclic bridged heterocyclic scaffolds. These compounds are synthesized through cycloaddition, cyclocondensation, and multi-component reactions .
Medicinal Chemistry: In medicinal chemistry, the malononitrile dimer serves as a precursor for nootropic drugs that mimic nerve growth factor. It promotes nerve growth and tissue regeneration, both in isolated tissues and in vivo. It has shown potential in decreasing amnesia induced by electroconvulsive shock .
Dye Synthesis: Due to the presence of three CN functional groups, which act as powerful electron acceptor groups, the malononitrile dimer is a common reagent in the synthesis of colored compounds. It is particularly effective in the production of yellow and magenta dyes .
Pharmaceutical Applications: The compound’s structure makes it a suitable building block for the development of biologically active molecules. It has been used in the field of pharmaceuticals for the enhancement of nerve growth and cell regeneration .
Organic Synthesis: Malononitrile dimer is a multi-functional reagent with high flexibility and reactivity, making it an effective tool in organic synthesis. It is used to prepare novel beneficial scaffolds and highly substituted carbocyclic compounds .
Pyrimidine Derivatives Synthesis: The malononitrile dimer is utilized as a synthon in the synthesis of new poly-functionalized cyanoiminopyrimidines. These pyrimidine derivatives have broad applications in drug development for treating various diseases, including bacterial infections, cancer, tuberculosis, and malaria .
Design of Nootropic Drugs: This compound is instrumental in the design of nootropic drugs that enhance nerve growth and tissue regeneration. It has shown activity in animal tests, indicating its potential in the treatment of cognitive disorders .
Versatile Reagent in Heterocyclic Compound Synthesis: As a versatile reagent, the malononitrile dimer is applied in the diversity-oriented synthesis of diverse heterocyclic compounds. Its structural flexibility allows for the creation of a wide range of heterocyclic structures .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that this compound is used as a building block in the synthesis of various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, bicyclic bridged heterocyclic scaffolds, and highly substituted carbocyclic compounds . These products can interact with a variety of biological targets, depending on their specific structures and properties.
Mode of Action
The mode of action of 2-(Amino(methylthio)methylene)malononitrile is primarily through its role as a reactant in chemical synthesis. It participates in various types of reactions, such as cycloaddition, cyclocondensation, cascade/domino/tandem reactions along with multi-component reactions . The resulting compounds can then interact with their respective targets in a variety of ways, depending on their specific structures and properties.
Biochemical Pathways
The compounds synthesized using this reactant can affect a variety of biochemical pathways, depending on their specific structures and properties .
Result of Action
The compounds synthesized using this reactant can have a variety of effects, depending on their specific structures and properties .
Propriétés
IUPAC Name |
2-[amino(methylsulfanyl)methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3S/c1-9-5(8)4(2-6)3-7/h8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJVFTMCJWHRNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C(C#N)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Amino(methylthio)methylene)malononitrile | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamido)benzamide](/img/structure/B2972408.png)
![3-[(3,4-dimethoxyphenyl)sulfonyl]-6-hexyl-7-hydroxy-2H-chromen-2-one](/img/structure/B2972409.png)


![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl 3-methylthiophene-2-carboxylate](/img/structure/B2972413.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2972415.png)
![(4-chlorophenyl)[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2972417.png)
![2,3,9,9-tetramethyl-6-(4-phenylmethoxyphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2972420.png)

![2-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B2972422.png)
![N-[2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B2972424.png)

![2-(3,4-Dimethoxyphenyl)-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2972429.png)
![4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine](/img/structure/B2972430.png)